1-(2,2,2-trifluoroethyl)-1H-pyrazole
Overview
Description
The compound “1-(2,2,2-trifluoroethyl)-1H-pyrazole” is a pyrazole derivative with a trifluoroethyl group attached. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoroethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing pyrazole derivatives and introducing trifluoroethyl groups .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring with a trifluoroethyl group attached. The trifluoroethyl group would likely influence the electronic properties of the pyrazole ring .
Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by both the pyrazole ring and the trifluoroethyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the trifluoroethyl group and the pyrazole ring .
Scientific Research Applications
Synthesis and Mechanism Insights
- One-Pot Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates : A study by Gonçalves et al. (2016) details a one-pot synthesis method for creating 2,2,2-trifluoroethyl 1H-pyrazole-5(3)-carboxylates. This process involves cyclocondensation and offers insights into the mechanism of hydrolysis of the trichloromethyl group attached to the 1H-pyrazol ring (Gonçalves et al., 2016).
Chemical Synthesis and Applications
Efficient Synthesis of Fluorinated Pyrazoles : Bouillon et al. (2001) report the synthesis of a series of 4-fluoro-5-(perfluoroalkyl)pyrazoles, demonstrating a general method applicable to a variety of derivatives, including aromatic and carbohydrate derivatives (Bouillon et al., 2001).
Trifluoromethyl Substituted Pyrazoles Synthesis : Grünebaum et al. (2016) present an improved synthesis procedure for trifluoromethyl substituted pyrazoles and explore the preparation of corresponding diketones, emphasizing cost-effective and accessible starting materials (Grünebaum et al., 2016).
Pyrazole-Based Additives for Lithium Ion Batteries : A study by von Aspern et al. (2020) focuses on the synthesis of a novel methylated pyrazole derivative for high-voltage applications in lithium-ion batteries, comparing its performance with known additives (von Aspern et al., 2020).
Material Science and Photophysical Properties
Phosphorescence in Heteroleptic Cyclometalated Iridium(III) Complexes : Yang et al. (2005) synthesized heteroleptic Ir(III) metal complexes with N-phenyl-substituted pyrazoles, achieving room-temperature blue phosphorescence. This study provides a basis for designing blue phosphorescent emitters (Yang et al., 2005).
Mechanoluminescent and White OLEDs : Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates, examining their photophysical properties and potential application in OLEDs. These complexes showed promising mechanoluminescence and high efficiency in organic light-emitting diodes (Huang et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c6-5(7,8)4-10-3-1-2-9-10/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHVFNDOHJKATM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053167-24-0 | |
Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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